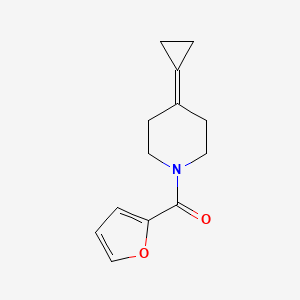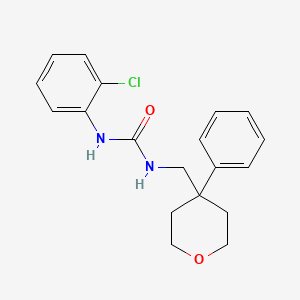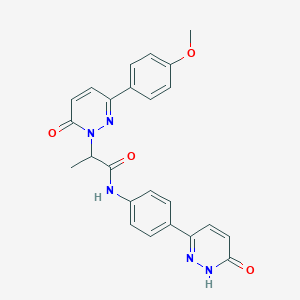
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone, also known as CPPF, is a chemical compound that has been studied for its potential use in scientific research. CPPF is a small molecule that has been shown to have effects on the central nervous system, and it has been investigated for its potential use in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis of Disubstituted Cyclopentenones
One application involves the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, showcasing the compound's utility in chemical transformations. The study by Reddy et al. (2012) highlights the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement with aryl amines, facilitated by phosphomolybdic acid, yielding cyclopentenone derivatives with high selectivity and good yields. This method presents an efficient approach to synthesizing complex cyclic structures in organic synthesis (Reddy et al., 2012).
Heterocyclic Synthesis
Another study by Demir et al. (2004) focuses on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, highlighting the compound's role in producing conformationally restricted homophenylalanine analogs. Starting from simple aromatic aldehydes and acetylfuran, the study successfully synthesized (furan-2-yl)(2-arylcyclopropyl)methanones, further processed to obtain optically pure methanamines and, eventually, different stereoisomers of α-(2-phenylcyclopropyl) glycine. This research showcases the potential of such compounds in creating bioactive molecules with specific chiral properties (Demir et al., 2004).
Novel Synthesis Approaches
Research by Damavandi et al. (2012) reports a catalyst-free, one-pot synthesis of polysubstituted furans, using a multicomponent reaction approach. This work not only demonstrates the compound's versatility in organic synthesis but also its ability to participate in eco-friendly and efficient synthesis methods without the need for additional catalysts, highlighting its role in the development of novel heterocyclic compounds (Damavandi et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have also been explored for their biological activities. A study by Zheng et al. (2011) synthesized a series of these derivatives and evaluated their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, potentially offering a foundation for developing new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).
Corrosion Inhibition on Mild Steel
In materials science, the compound has been utilized in corrosion prevention studies. Singaravelu and Bhadusha (2022) synthesized a novel organic compound incorporating (4-Cyclopropylidenepiperidin-1-yl)(furan-2-yl)methanone for inhibiting mild steel corrosion in acidic media. Their findings suggest the compound's effectiveness as a corrosion inhibitor, showcasing its potential in industrial applications (Singaravelu & Bhadusha, 2022).
Propiedades
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQZZERKNVVLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)



![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2783915.png)

![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)

![methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2783920.png)


![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2783924.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)
![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)